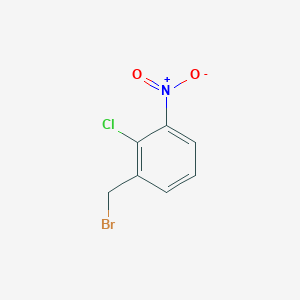

1-(Bromomethyl)-2-chloro-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVMWOLRMDEQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593117 | |

| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-16-0 | |

| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 2 Chloro 3 Nitrobenzene

Established Synthetic Routes

Established methods for the synthesis of 1-(bromomethyl)-2-chloro-3-nitrobenzene predominantly involve the free-radical bromination of the benzylic methyl group of 2-chloro-3-nitrotoluene (B91179). This approach is favored due to the selective reactivity of the benzylic position.

Radical Bromination Pathways

Radical bromination is a common and effective method for introducing a bromine atom at the benzylic position of toluene (B28343) derivatives. masterorganicchemistry.com This process involves the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group, leading to the formation of a resonance-stabilized benzylic radical. chemistrysteps.com Subsequent reaction with a bromine source yields the desired brominated product.

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator. google.com

The Wohl-Ziegler reaction describes the benzylic bromination of toluenes using NBS in the presence of a radical initiator. masterorganicchemistry.com Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted under reflux conditions.

Table 1: Typical Conditions for NBS-Mediated Bromination of 2-Chloro-3-nitrotoluene

| Parameter | Condition |

| Substrate | 2-Chloro-3-nitrotoluene |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux |

This table presents a generalized set of conditions. Specific reaction parameters may be optimized for yield and purity.

In addition to chemical initiators, radical bromination can be initiated using photochemical or thermal methods. masterorganicchemistry.com Photochemical initiation involves the use of ultraviolet (UV) light to induce the homolytic cleavage of the bromine-bromine bond, generating bromine radicals. Thermal initiation relies on high temperatures to achieve the same outcome.

These methods can be employed with elemental bromine (Br₂) as the bromine source. However, the use of NBS is often preferred to maintain a low bromine concentration and improve selectivity.

Multi-step Convergent and Linear Syntheses from Precursor Aromatic Systems

One documented synthetic route to 2-chloro-3-nitrotoluene starts from 2-methyl-6-nitroaniline. chemicalbook.com This synthesis involves a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom.

Synthesis of 2-Chloro-3-nitrotoluene from 2-Methyl-6-nitroaniline: chemicalbook.com

Diazotization: 2-Methyl-6-nitroaniline is treated with a source of nitrous acid, such as tert-butyl nitrite, to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution to replace the diazonium group with a chlorine atom, yielding 2-chloro-3-nitrotoluene. chemicalbook.com

This multi-step approach allows for the precise installation of the required substituents on the aromatic ring, leading to the desired precursor for the final bromination step.

Emerging and Specialized Synthetic Approaches

Research into benzylic bromination continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods. These emerging approaches often involve the use of novel reagents or catalytic systems.

Catalytic Strategies in Aryl Bromination (where applicable to the compound's structure)

While traditional methods often rely on stoichiometric amounts of reagents and initiators, modern approaches are exploring catalytic systems to facilitate benzylic bromination. For deactivated toluenes, such as 2-chloro-3-nitrotoluene, which are less reactive, these new methods can be particularly advantageous.

Recent developments include:

Boron Tribromide: A facile method for the benzylic bromination of various substituted toluenes using boron tribromide as the bromine source has been reported. This reaction proceeds at room temperature in carbon tetrachloride and can provide good yields of the corresponding benzyl (B1604629) bromides. bohrium.com

Photocatalytic Oxidative Bromination: This "green" approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photocatalytic conditions. This method avoids the use of elemental bromine and generates water as a byproduct. bohrium.com

Visible-Light-Induced Transformations: Studies have shown that the transformation of toluenes with NBS can be induced by visible light under solvent-free conditions. This method offers a more environmentally friendly alternative to traditional solvent-based reactions. researchgate.net

These emerging strategies offer potential improvements in terms of reaction conditions, selectivity, and environmental impact for the synthesis of this compound and other similar compounds.

Regioselective Functional Group Interconversions (e.g., from corresponding methyl groups)

The synthesis of this compound is most commonly achieved through the regioselective functional group interconversion of the corresponding methyl-substituted precursor, 2-chloro-1-methyl-3-nitrobenzene (also known as 2-chloro-3-nitrotoluene). researchgate.netnih.govnih.gov This transformation specifically targets the methyl group for bromination, leaving the aromatic ring untouched, a critical aspect of regioselectivity.

The reaction proceeds via a free-radical chain mechanism, known as benzylic bromination. blogspot.com This process is initiated by a radical initiator, which abstracts a hydrogen atom from the methyl group. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position particularly susceptible to radical reactions.

A widely used reagent for this purpose is N-Bromosuccinimide (NBS). blogspot.comgoogle.com NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is the active brominating agent. blogspot.com The reaction is typically initiated either thermally or photochemically, often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. blogspot.comgoogle.com The solvent choice is crucial, with non-polar solvents such as acetonitrile (B52724) being common. google.comsemanticscholar.org

A representative procedure, analogous to the synthesis of similar structures, involves reacting the starting material, 2-chloro-1-methyl-3-nitrobenzene, with NBS and a catalytic amount of AIBN in a suitable solvent. google.com The mixture is then heated to initiate the reaction. google.com The progress is monitored until the starting material is consumed, after which the product, this compound, can be isolated. google.com

| Component | Role | Example | Reference |

|---|---|---|---|

| Starting Material | Precursor | 2-chloro-1-methyl-3-nitrobenzene | researchgate.net |

| Brominating Agent | Bromine Source | N-Bromosuccinimide (NBS) | google.com |

| Initiator | Radical Starter | Azobisisobutyronitrile (AIBN) | google.com |

| Solvent | Reaction Medium | Acetonitrile | google.com |

| Condition | Initiation Method | Heating (e.g., 55-60°C) | google.com |

Process Optimization and Scale-up Considerations in Academic Synthesis

Moving a synthetic procedure from a small, laboratory-scale to a larger, multigram scale presents numerous challenges that require careful process optimization. blogspot.comacs.org For the benzylic bromination to produce this compound, several factors are considered to enhance yield, safety, and efficiency. rsc.orgbeilstein-journals.org

Choice of Reagents: While NBS is convenient for lab-scale synthesis, other reagents may be more economical for scale-up. blogspot.comacs.org For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) offers a higher percentage of transferable bromine by weight (56% compared to 45% for NBS) and can be more cost-effective. blogspot.com

Reaction Conditions: Key parameters such as temperature, reaction time, and reagent concentration must be optimized. rsc.org In academic settings, the transition from traditional batch reactors to continuous-flow systems has shown significant advantages for photochemical reactions. semanticscholar.orgresearchgate.net Flow reactors, which use transparent tubing, allow for efficient and consistent irradiation from light sources like compact fluorescent lamps (CFLs). semanticscholar.orgresearchgate.net This setup avoids the issues of light penetration that can hinder large-scale batch photochemical reactions. semanticscholar.org

Continuous-Flow Synthesis: The use of continuous-flow photoreactors allows for a significant increase in productivity. acs.orgrsc.org By optimizing parameters such as residence time (the time the reaction mixture spends in the irradiated zone), temperature, and bromine concentration, conversions can be maximized. acs.orgrsc.org For example, studies on similar benzylic brominations have demonstrated that complete conversion can be achieved with residence times as low as 15 seconds. rsc.org Scaling up in these systems is often a matter of running the reactor for a longer duration or employing a larger reactor, achieving throughputs that can reach kilograms per hour. semanticscholar.orgacs.org This represents a substantial increase in efficiency compared to traditional batch methods. acs.org

| Parameter | Batch Processing | Continuous-Flow Processing | Reference |

|---|---|---|---|

| Scalability | Difficult due to light penetration and heat transfer issues. | Readily scalable by extending run time or using larger reactors. | semanticscholar.orgacs.org |

| Efficiency | Lower throughput. | High throughput (e.g., 30 mmol/h to 4.1 kg/h). | semanticscholar.orgacs.org |

| Safety | Potential for thermal runaway in large volumes. | Improved heat and mass transfer; smaller reaction volumes at any given time. | rsc.org |

| Irradiation | Inconsistent light exposure throughout the mixture. | Uniform and efficient irradiation of the reaction mixture. | researchgate.net |

| Solvent | Often uses hazardous chlorinated solvents (e.g., CCl₄). | Enables use of safer solvents like acetonitrile or even solvent-free conditions. | semanticscholar.orgrsc.org |

Advanced Chemical Reactivity and Transformation Pathways of 1 Bromomethyl 2 Chloro 3 Nitrobenzene

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule for nucleophilic attack. As a primary benzylic halide, it readily undergoes substitution reactions. The presence of electron-withdrawing chloro and nitro groups on the aromatic ring influences the reactivity of this benzylic position, generally increasing its susceptibility to nucleophiles by enhancing the electrophilicity of the benzylic carbon.

1-(Bromomethyl)-2-chloro-3-nitrobenzene is expected to react with various carbon-centered nucleophiles to form new carbon-carbon bonds. A typical example is the reaction with cyanide ions, which displaces the bromide to yield the corresponding nitrile. This reaction, known as a cyanation, extends the carbon chain by one atom and provides a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Another important class of reactions involves stabilized carbanions, such as those derived from malonic esters or β-ketoesters. In the presence of a suitable base, these carbanions can act as nucleophiles, attacking the benzylic carbon of this compound to form substituted ester products. This pathway is a standard method for carbon chain extension and the synthesis of more complex molecular frameworks.

Table 1: Representative Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 2-(2-chloro-3-nitrophenyl)acetonitrile |

| Malonate Ester | Diethyl malonate / Sodium ethoxide | Diethyl 2-(2-chloro-3-nitrobenzyl)malonate |

The electrophilic benzylic carbon is highly susceptible to attack by heteroatom nucleophiles. Reactions with primary and secondary amines, for instance, readily yield the corresponding substituted benzylamines. minia.edu.eg These reactions typically proceed under mild conditions and are a common method for introducing a substituted amino group.

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides). A convenient method avoids the handling of malodorous thiols by using thiourea (B124793) as a thiol surrogate. The benzyl (B1604629) bromide first reacts with thiourea to form a stable isothiouronium salt, which is then hydrolyzed in situ with a base to generate the thiolate that subsequently reacts with another molecule of the benzyl bromide or a different electrophile. libretexts.org

Alkoxides, generated from alcohols with a strong base, will react to form benzyl ethers. For example, reaction with sodium ethoxide in ethanol (B145695) would yield 1-(ethoxymethyl)-2-chloro-3-nitrobenzene. Similarly, reaction with sodium azide (B81097) provides a straightforward route to the corresponding benzyl azide, a versatile intermediate for introducing a nitrogen atom or for use in "click" chemistry. nih.gov

Table 2: Representative Reactions with Heteroatom-Centered Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Amine | Diethylamine (Et₂NH) | N,N-diethyl-1-(2-chloro-3-nitrophenyl)methanamine |

| Thiol surrogate | Thiourea, followed by base | Bis(2-chloro-3-nitrobenzyl) sulfide |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-(methoxymethyl)-2-chloro-3-nitrobenzene |

Benzylic halides can undergo nucleophilic substitution through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism. The Sₙ1 pathway involves the formation of a carbocation intermediate, which is stabilized by resonance delocalization of the positive charge into the benzene (B151609) ring. wikipedia.orgyoutube.com The Sₙ2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the carbon atom as the leaving group departs. minia.edu.eg

For this compound, several factors suggest a preference for the Sₙ2 mechanism.

Primary Substrate: As a primary halide, the benzylic carbon is relatively unhindered sterically, which favors the backside attack characteristic of the Sₙ2 mechanism.

Electronic Effects: The aromatic ring contains two electron-withdrawing groups, a chloro group and a nitro group. These groups destabilize the formation of a positive charge on the benzylic carbon through their inductive effects. This destabilization of the potential carbocation intermediate disfavors the Sₙ1 pathway. docsity.com

Therefore, reactions with strong, anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) in polar aprotic solvents are expected to proceed predominantly via an Sₙ2 mechanism. Reactions with weak, neutral nucleophiles (e.g., H₂O, ROH) in polar protic solvents might show some Sₙ1 character, but the electronic destabilization of the carbocation likely still makes the Sₙ2 pathway competitive or dominant.

Transformations Involving the Nitro Group

The aromatic nitro group is readily reduced to a primary amino group (-NH₂) under various conditions. This transformation is one of the most important reactions of nitroaromatics as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group.

Common reagents for this reduction include metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). rsc.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a highly effective method.

A key consideration in the reduction of this compound is chemoselectivity. The reducing agent must selectively reduce the nitro group without affecting the bromomethyl or chloro substituents. Reagents like sodium dithionite (B78146) (Na₂S₂O₄) are known for their ability to chemoselectively reduce aromatic nitro groups in the presence of other reducible functionalities and would be a suitable choice. rsc.orgnih.gov The resulting product, 2-chloro-3-(bromomethyl)aniline, retains the reactive bromomethyl handle for subsequent synthetic manipulations.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Comments |

|---|---|---|

| Fe / HCl | Aqueous ethanol, heat | Classical, cost-effective method. rsc.org |

| SnCl₂ / HCl | Concentrated HCl | Stannous chloride is a common laboratory-scale reagent. |

| H₂ / Pd-C | Methanol, room temp. | Catalytic hydrogenation; can sometimes cause dehalogenation. |

Electrophilic Reactions on the Aromatic Ring System

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be challenging due to the presence of two deactivating groups. The nitro group is a powerful deactivator and directs incoming electrophiles to the meta position relative to itself (positions 5). The chloro group is also deactivating (due to induction) but directs ortho and para (positions 4 and 6). The bromomethyl group is generally considered to be weakly activating and ortho, para-directing (positions 2 and 4, relative to the CH₂Br, which are positions 2 and 6 on the ring).

The directing effects of the substituents are as follows:

-CH₂Br (at C1): Weakly activating, directs to C2 (blocked) and C6.

-Cl (at C2): Deactivating, directs ortho (C1, blocked; C3, blocked) and para (C5).

-NO₂ (at C3): Strongly deactivating, directs meta (C1, blocked; C5).

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2-chloro-3-nitrophenyl)acetonitrile |

| Diethyl 2-(2-chloro-3-nitrobenzyl)malonate |

| 1-(2-chloro-3-nitrophenyl)propan-2-one |

| N,N-diethyl-1-(2-chloro-3-nitrophenyl)methanamine |

| Bis(2-chloro-3-nitrobenzyl) sulfide |

| 1-(methoxymethyl)-2-chloro-3-nitrobenzene |

| 1-(azidomethyl)-2-chloro-3-nitrobenzene |

| 2-chloro-3-(bromomethyl)aniline |

| 1-(ethoxymethyl)-2-chloro-3-nitrobenzene |

| Thiourea |

| Sodium Azide |

| Sodium Cyanide |

| Diethyl malonate |

| Sodium ethoxide |

| Iron |

| Tin |

| Zinc |

| Palladium on carbon |

| Raney nickel |

Oxidation Reactions of the Bromomethyl Group

The bromomethyl group attached to the benzene ring in this compound is susceptible to oxidation, providing a synthetic route to 2-chloro-3-nitrobenzaldehyde. This transformation is of significant interest as aromatic aldehydes are valuable intermediates in organic synthesis. Several established methods for the oxidation of benzylic halides can be applied to this specific compound. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring influences the reactivity of the benzylic carbon, generally making it more susceptible to nucleophilic attack, which is the initial step in many of these oxidation processes.

Common methods for this conversion include the Kornblum oxidation, the Sommelet reaction, and oxidation using amine N-oxides.

Kornblum Oxidation: This reaction involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org The mechanism begins with the nucleophilic displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a base, such as triethylamine, an elimination reaction occurs to yield the desired aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org While the reaction was initially developed for highly activated halides, modifications such as the addition of silver salts can enhance the reactivity of less reactive bromides. niscair.res.in

Oxidation with Amine N-Oxides: Pyridine N-oxide and its derivatives are effective oxidants for converting benzylic halides to carbonyl compounds under mild conditions. nih.gov These reactions are often facilitated by the presence of a silver salt, like silver oxide, which assists in the initial displacement of the bromide. The reaction proceeds through a pyridinium (B92312) ether intermediate, which then undergoes a base-induced elimination to form the aldehyde. nih.gov This method is known to be compatible with a variety of substituents on the benzene ring, including both electron-donating and electron-withdrawing groups. nih.gov

Sommelet Reaction: The Sommelet reaction is a classical method for the preparation of aldehydes from benzyl halides using hexamine (hexamethylenetetramine) and water. wikipedia.org The benzyl bromide first reacts with hexamine to form a quaternary ammonium (B1175870) salt. This salt is then hydrolyzed under acidic conditions to yield the aldehyde. wikipedia.orggoogle.com

The following table summarizes typical conditions for these oxidation methods applicable to benzylic bromides.

| Oxidation Method | Reagent(s) | Solvent | Typical Conditions | Product |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), Triethylamine | DMSO | Room temperature to moderate heating | 2-Chloro-3-nitrobenzaldehyde |

| Amine N-Oxide Oxidation | Pyridine N-oxide, Silver oxide | Acetonitrile (B52724) | Room temperature to 50 °C | 2-Chloro-3-nitrobenzaldehyde |

| Sommelet Reaction | Hexamine, Water | Aqueous solution / Organic solvent | Reflux, followed by acidic hydrolysis | 2-Chloro-3-nitrobenzaldehyde |

Elimination Reactions and Aromatic Ring Modifications

The this compound molecule possesses a hydrogen atom on the carbon adjacent to the aromatic ring (the benzylic position) and a bromine atom, setting the stage for elimination reactions, specifically dehydrobromination. Such reactions typically proceed via an E2 (elimination, bimolecular) mechanism in the presence of a strong, non-nucleophilic base.

In an E2 reaction, a base abstracts a proton from the benzylic carbon, and simultaneously, the bromide ion departs, leading to the formation of a new pi bond. youtube.com Given the structure of this compound, an intermolecular reaction between two molecules is the most probable outcome of a simple elimination, which would lead to the formation of a stilbene (B7821643) derivative, (E)-1,2-bis(2-chloro-3-nitrophenyl)ethene. The steric hindrance and electronic effects of the ortho-chloro and meta-nitro substituents would influence the rate and stereoselectivity of this reaction.

Significant aromatic ring modifications, such as intramolecular cyclization, under standard basic elimination conditions are less likely for this specific substrate. While intramolecular reactions can occur in benzylic systems, they typically require specific functional groups that can act as internal nucleophiles. For instance, reductive cyclization involving the nitro group is a known transformation but occurs under reducing conditions (e.g., with palladium catalysts and carbon monoxide), not under the basic conditions typical for dehydrobromination. nih.govresearchgate.net Therefore, in the context of elimination reactions, the primary transformation expected is the formation of an intermolecularly coupled product rather than a complex rearrangement or modification of the aromatic ring itself.

The table below outlines the expected outcome of an E2 elimination reaction.

| Reaction Type | Reagent(s) | Mechanism | Potential Product | Aromatic Ring Modification |

| Dehydrobromination | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | E2 (Bimolecular Elimination) | (E)-1,2-bis(2-chloro-3-nitrophenyl)ethene | Unlikely under these conditions |

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 2 Chloro 3 Nitrobenzene

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by measuring reaction rates under various conditions. For a molecule like 1-(Bromomethyl)-2-chloro-3-nitrobenzene, two primary sites of reactivity exist: the benzylic carbon of the bromomethyl group and the aromatic ring itself.

Reactions at the benzylic position, typically nucleophilic substitutions, can proceed through either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism.

S_N1 Mechanism: This two-step mechanism involves the initial, slow (rate-determining) departure of the bromide leaving group to form a benzylic carbocation intermediate. libretexts.org This intermediate is stabilized by resonance, delocalizing the positive charge across the aromatic ring. youtube.com The second step is a fast reaction of the carbocation with a nucleophile. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate: Rate = k[R-Br]. Weak nucleophiles and protic solvents favor the S_N1 pathway. youtube.com

S_N2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion leaves. youtube.com This mechanism involves a five-coordinate transition state. The reaction rate depends on the concentration of both the substrate and the nucleophile: Rate = k[R-Br][Nu⁻]. Strong nucleophiles, aprotic solvents, and a sterically unhindered substrate favor the S_N2 pathway. youtube.com

Reactions involving the aromatic ring, such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (S_NAr), also have characteristic kinetic profiles. EAS reactions typically follow a two-step mechanism where the slow step is the attack of the electrophile on the aromatic ring to form a carbocation intermediate known as an arenium ion or Wheland complex. libretexts.orgresearchgate.net The rate is dependent on the concentration of the aromatic substrate and the electrophile.

Role of Substituents in Directing Reactivity and Selectivity

The bromomethyl group (-CH₂Br) serves as a primary electrophilic center. The carbon atom is bonded to a highly electronegative bromine atom, which polarizes the C-Br bond, making the carbon electron-deficient and susceptible to attack by nucleophiles.

Benzylic halides, such as the bromomethyl group on this compound, are particularly reactive in nucleophilic substitution reactions. youtube.com This enhanced reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize both the transition state in an S_N2 reaction and the carbocation intermediate in an S_N1 reaction through π-electron delocalization (resonance). youtube.comma.edu Therefore, the bromomethyl group is the most likely site for reactions with nucleophiles like amines, alkoxides, or cyanide ions.

The chlorine and nitro groups primarily influence the reactivity of the aromatic ring towards substitution reactions. Both are generally considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic aromatic substitution than benzene itself. minia.edu.egmsu.edu This deactivation stems from their electron-withdrawing nature. wikipedia.org

Chlorine (-Cl):

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. libretexts.org This is a deactivating effect.

Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be donated to the aromatic π-system through resonance. quora.com This effect increases electron density, particularly at the ortho and para positions. libretexts.org

The inductive effect of halogens is stronger than their resonance effect, resulting in a net deactivation of the ring. libretexts.org However, the resonance donation directs incoming electrophiles to the ortho and para positions. quora.com

Nitro Group (-NO₂):

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge, making it strongly electron-withdrawing through the sigma bond. minia.edu.eg

Resonance Effect (-R): The nitro group also strongly withdraws electron density from the aromatic π-system via resonance. libretexts.org This effect removes electron density from the ortho and para positions, leaving the meta position relatively less electron-deficient.

Both effects work in the same direction, making the nitro group a very strong deactivating group and a meta-director for electrophilic aromatic substitution. minia.edu.eglibretexts.org

The combined presence of a chloro and a nitro group significantly deactivates the ring towards electrophiles. Furthermore, the nitro group activates the ring towards nucleophilic aromatic substitution (S_NAr), particularly at positions ortho and para to it, by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence (EAS) |

|---|---|---|---|---|

| -Cl (Chlorine) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para-Directing |

| -NO₂ (Nitro) | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta-Directing |

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed mapping of reaction pathways and the analysis of transition state structures and energies. escholarship.orgacs.org Such studies provide insights that are often difficult to obtain through experimental means alone. nih.gov

For reactions at the bromomethyl group :

An S_N2 pathway would be characterized by a single transition state with a trigonal bipyramidal geometry at the benzylic carbon. Computational models can calculate the activation energy for this transition state.

An S_N1 pathway would involve the formation of a planar benzylic carbocation intermediate. youtube.com Transition state analysis would focus on the energy barrier to form this intermediate. rsc.org

For reactions on the aromatic ring :

In electrophilic aromatic substitution (EAS) , computational studies can model the formation of the Wheland intermediate (σ-complex) for attack at each possible position. researchgate.net The relative energies of the transition states leading to these intermediates determine the regioselectivity. For this compound, calculations would likely confirm that the transition states for meta-attack (relative to the nitro group) are lower in energy than those for ortho or para attack, due to the powerful directing effects of the nitro group. researchgate.net

In nucleophilic aromatic substitution (S_NAr) , theoretical studies can elucidate the stability of the intermediate Meisenheimer complex. nih.gov The electron-withdrawing nitro and chloro groups would be shown to stabilize the negative charge in this intermediate, lowering the activation energy for the reaction. The substitution of the chlorine atom would likely proceed through a transition state structure rather than a stable intermediate adduct. nih.gov

These computational approaches are invaluable for comparing the feasibility of different reaction pathways and for providing a quantitative understanding of the electronic and steric factors that control reactivity and selectivity. escholarship.org

Computational Chemistry and Theoretical Modeling of 1 Bromomethyl 2 Chloro 3 Nitrobenzene

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the mechanisms of chemical reactions, including transition states and reaction energy profiles. For 1-(bromomethyl)-2-chloro-3-nitrobenzene, DFT could elucidate the pathways of nucleophilic substitution reactions at the bromomethyl group, which is a primary site of reactivity. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products. However, at present, there are no specific DFT studies in the published literature that detail reaction mechanisms for this particular compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine various electronic structure details and reactivity descriptors. For this compound, such calculations could provide valuable information. While comprehensive studies are not available, some predicted data can be found in chemical databases.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C7H5BrClNO2 | PubChem |

| Monoisotopic Mass | 248.91922 Da | PubChem |

| XlogP | 2.9 | PubChem |

| Topological Polar Surface Area | 45.8 Ų | PubChem |

These descriptors offer a preliminary glimpse into the molecule's characteristics. The XlogP value, for instance, suggests a degree of lipophilicity. The topological polar surface area is influenced by the nitro group and can be related to intermolecular interactions. More advanced descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity, would require specific quantum chemical calculations that are not currently published for this isomer.

Prediction of Anisotropic Displacement Parameters (ADPs) for Structural Validation

Anisotropic Displacement Parameters (ADPs) describe the anisotropic thermal motion of atoms in a crystal lattice and are determined experimentally through X-ray crystallography. Computational methods, often in conjunction with DFT, can predict ADPs from first principles. This comparison between theoretical and experimental ADPs serves as a rigorous validation of the determined crystal structure. There are no published studies providing either experimental or predicted ADPs for this compound.

Synthetic Utility and Precursor Applications in Complex Molecular Architectures

Role as a Versatile Building Block in Organic Synthesis

1-(Bromomethyl)-2-chloro-3-nitrobenzene serves as a crucial building block in organic synthesis due to its trifunctional nature. The presence of a reactive bromomethyl group, a chloro substituent, and a nitro group on the benzene (B151609) ring allows for a variety of chemical transformations. These functional groups can be manipulated selectively under different reaction conditions, making the compound a versatile precursor for the synthesis of more complex molecules.

The bromomethyl group is particularly reactive and readily participates in nucleophilic substitution reactions. This allows for the introduction of various functionalities by reacting it with a wide range of nucleophiles. For instance, it can be used to alkylate amines, phenols, thiols, and carbanions, thereby extending the carbon chain or introducing heteroatoms.

The chloro and nitro groups, while less reactive than the bromomethyl group, also offer opportunities for further functionalization. The nitro group can be reduced to an amino group, which can then be diazotized and replaced with other substituents. The chloro group can participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro group. The strategic placement of these three functional groups provides chemists with a powerful tool for constructing intricate molecular architectures.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization is a common strategy in both analytical and synthetic chemistry to modify a molecule to enhance its properties. For this compound, derivatization primarily involves the reactive bromomethyl group.

The development of new derivatization reagents is an active area of research aimed at improving the sensitivity and selectivity of analytical methods. nih.govresearchgate.net For instance, novel reagents can be designed to react specifically with the bromomethyl group of this compound, introducing a tag that is easily detectable by techniques such as mass spectrometry or fluorescence spectroscopy. This is particularly useful for trace analysis of this compound or its derivatives in complex matrices. nih.govnih.gov

Methodologies for derivatization are also continuously being optimized. nih.gov This includes exploring different reaction conditions such as solvents, temperature, and catalysts to achieve higher yields, faster reaction times, and better selectivity. nih.gov For example, the use of phase-transfer catalysts can facilitate the reaction between the water-insoluble this compound and a water-soluble nucleophile.

The primary mechanism for the derivatization of this compound involves nucleophilic substitution at the benzylic carbon of the bromomethyl group. This can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

In a typical SN2 reaction, a nucleophile directly attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single concerted step. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

An SN1-type mechanism might occur under conditions that favor the formation of a carbocation intermediate, such as in the presence of a Lewis acid or in a polar protic solvent. The stability of the resulting benzylic carbocation, which is influenced by the electronic effects of the substituents on the benzene ring, plays a crucial role in this pathway.

Alkylation is a key derivatization reaction where an alkyl group is introduced by replacing an active hydrogen. libretexts.orgyoutube.com In the context of this compound, this compound itself acts as an alkylating agent. The general mechanism for alkylation reactions involving alkyl halides often follows nucleophilic substitution pathways. youtube.com

Table 1: Common Derivatization Reactions of this compound

| Reaction Type | Nucleophile | Product Type | General Mechanism |

| Alkylation | Alcohols, Phenols | Ethers | SN2 or SN1 |

| Alkylation | Amines | Substituted Amines | SN2 |

| Alkylation | Thiols | Thioethers | SN2 |

| Esterification | Carboxylate salts | Esters | SN2 |

Advanced Building Block Applications in Heterocyclic Compound Synthesis

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of heterocyclic compounds. The reactive bromomethyl group can be used to form a new ring by reacting with a nucleophilic center within the same molecule or in a separate reactant.

For example, it can react with a compound containing both an amino and a hydroxyl group to form a seven-membered heterocyclic ring through a tandem N-alkylation and O-alkylation sequence. The subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of more complex polycyclic heterocyclic systems. The strategic manipulation of the chloro and nitro groups can further guide the regioselectivity of these cyclization reactions.

Functionalization of Polysubstituted Benzene Derivatives

The synthesis of polysubstituted benzenes requires careful planning of the order of substituent introduction to control the regiochemistry of the final product. libretexts.orglibretexts.org this compound itself is a polysubstituted benzene, and its synthesis involves a series of electrophilic aromatic substitution reactions where the directing effects of the existing substituents guide the position of the incoming group.

This compound can also be used to further functionalize other polysubstituted benzene derivatives. For instance, the bromomethyl group can be used to alkylate a pre-existing polysubstituted benzene ring through a Friedel-Crafts alkylation reaction, although this can be prone to rearrangements and polyalkylation. youtube.com A more controlled approach would involve the reaction of the bromomethyl group with a nucleophilic site on another substituted benzene derivative.

The existing substituents on the this compound ring play a crucial role in directing any further substitution reactions on its own ring. The nitro group is a strong deactivating group and a meta-director, while the chloro and bromomethyl groups are ortho-, para-directors. The interplay of these directing effects will determine the outcome of any subsequent electrophilic aromatic substitution reactions.

Applications in Material Science Precursor Synthesis (e.g., dyes and specialty chemicals)

The structural features of this compound make it a potential precursor for the synthesis of materials such as dyes and other specialty chemicals. The presence of the nitro group, a chromophore, and the potential for introducing various auxochromes through reactions at the bromomethyl and chloro positions, allows for the synthesis of a wide range of colored compounds.

For example, the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable aromatic compound, is a classic method for the synthesis of azo dyes. plantarchives.orgijirset.com The color of the resulting dye can be fine-tuned by the nature of the substituents on both aromatic rings.

Furthermore, the ability to introduce different functional groups allows for the synthesis of specialty chemicals with tailored properties. For instance, introducing long alkyl chains can increase solubility in nonpolar solvents, while incorporating polar functional groups can enhance water solubility. The versatility of this building block opens up possibilities for creating novel materials with specific optical, electronic, or biological properties.

Utility in Chiral Compound Synthesis

The utility of "this compound" as a precursor in the asymmetric synthesis of chiral compounds is not extensively documented in publicly available scientific literature. Comprehensive searches of chemical databases and scholarly articles did not yield specific examples of its direct application in enantioselective or diastereoselective reactions to create chiral molecules.

Generally, substituted benzyl (B1604629) bromides are versatile electrophiles in organic synthesis. They can be employed in alkylation reactions with a variety of nucleophiles. In the context of chiral synthesis, such a compound could hypothetically be used in several ways:

Alkylation of Chiral Nucleophiles: this compound could be reacted with a chiral nucleophile, such as a chiral enolate or a chiral amine, to introduce the 2-chloro-3-nitrobenzyl moiety. The stereochemical outcome of such a reaction would be dependent on the stereoselectivity of the nucleophile and the reaction conditions.

Reaction with Prochiral Nucleophiles using Chiral Catalysts: Another potential application is the reaction with a prochiral nucleophile in the presence of a chiral catalyst. The catalyst would control the facial selectivity of the attack on the electrophilic benzylic carbon, leading to an enantiomerically enriched product.

As a Precursor to Chiral Ligands or Auxiliaries: It is also conceivable that this compound could serve as a starting material for the synthesis of more complex chiral ligands or auxiliaries. These, in turn, could be used to induce chirality in a wide range of chemical transformations.

However, it is important to reiterate that these are hypothetical applications based on the general reactivity of similar compounds. At present, there is a lack of specific, published research demonstrating the successful use of this compound in the synthesis of chiral compounds with high enantiomeric or diastereomeric excess. Further research would be required to explore and establish its potential in this area of synthetic chemistry.

Due to the absence of specific research data, a data table detailing research findings on the utility of this compound in chiral synthesis cannot be provided.

Analytical Methodologies for Studying 1 Bromomethyl 2 Chloro 3 Nitrobenzene and Its Derivatives in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 1-(bromomethyl)-2-chloro-3-nitrobenzene and its derivatives, providing the means to separate components of a mixture for identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods used for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Methodologies for Reaction Monitoring

HPLC is a versatile and widely used technique for monitoring the synthesis of derivatives from this compound. It allows for the separation of starting materials, intermediates, and final products in a reaction mixture, providing a clear picture of reaction conversion and purity.

Reverse-phase (RP) HPLC is a common approach for analyzing this compound. sielc.com A typical RP-HPLC method would involve a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The separation is achieved by using a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, which may contain an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly performed using a UV detector, as the aromatic nitro group provides strong chromophores. By injecting aliquots of a reaction mixture at various time points, researchers can track the disappearance of the starting material peak and the appearance of the product peak, thereby monitoring the reaction's progress. The development of such methods is crucial for optimizing reaction conditions and for the subsequent purification of the desired compounds. researchgate.net

Table 1: Example HPLC Conditions for Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV Spectrophotometry | researchgate.net |

| Application | Purity assessment and reaction monitoring | sielc.comresearchgate.net |

Gas Chromatography (GC) Approaches for Volatile Products

Gas chromatography is the preferred method for analyzing volatile organic compounds and is particularly useful for certain derivatives of this compound or byproducts that are thermally stable and have sufficient vapor pressure. tandfonline.com The analysis of nitroaromatic compounds by GC is well-established, with standardized procedures such as EPA Method 8091 providing guidelines for detection. epa.gov

For these analyses, a gas chromatograph is equipped with a capillary column, such as a DB-5 or DB-1701, which separates compounds based on their boiling points and interactions with the stationary phase. epa.gov Due to the presence of electronegative nitro and halogen groups, an electron capture detector (ECD) is often employed, offering high sensitivity for such compounds. epa.govnih.govdtic.mil A nitrogen-phosphorus detector (NPD) can also be utilized. epa.gov Sample preparation may involve extraction into a suitable solvent, and for environmental matrices, solid-phase extraction (SPE) can be used to pre-concentrate the analytes. nih.govdtic.mil GC provides excellent resolution and is a powerful tool for assessing the purity of volatile products and identifying any volatile impurities. tandfonline.commdpi.com

Mass Spectrometry (MS) Techniques for Structural Confirmation and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of newly synthesized compounds. When coupled with a chromatographic separation technique (LC or GC), it provides a powerful platform for identifying reaction products and intermediates.

LC-MS/MS for Reaction Product Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the characterization of reaction products derived from this compound. Following separation by HPLC, the analyte is introduced into the mass spectrometer. Ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate molecular ions. nih.govresearchgate.net

The initial mass spectrometer (MS1) selects the molecular ion of a potential product. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov For nitroaromatic compounds, characteristic fragmentation pathways include the loss of NO or NO2 groups. nih.govdoi.org By analyzing these patterns, researchers can confirm the identity of expected products and elucidate the structures of unknown byproducts or intermediates formed during the reaction. nih.gov

GC-MS for Derivatized Compounds

For compounds that are volatile or can be made volatile, gas chromatography-mass spectrometry (GC-MS) is a cornerstone of structural analysis. nih.gov Many derivatives of this compound may not be sufficiently volatile for direct GC analysis. In such cases, chemical derivatization is employed. researchgate.netrsc.org Derivatization is a process that chemically modifies a compound to make it more suitable for GC analysis by increasing its volatility and thermal stability. youtube.comsemanticscholar.org

Common derivatization techniques include silylation, acylation, or alkylation, which target active hydrogen atoms in functional groups like amines or alcohols that might be present in a derivative. youtube.com For instance, a nitroaromatic compound can be reduced to the corresponding amine, which is then derivatized for enhanced detection. researchgate.netrsc.org Once derivatized, the compound is analyzed by GC-MS. The GC separates the derivatized analyte from other components, and the mass spectrometer provides its mass spectrum. The resulting spectrum, with its unique molecular ion and fragmentation pattern, allows for unambiguous structural confirmation. researchgate.net

Spectroscopic Characterization (e.g., NMR, IR) for Structural Elucidation of Novel Derivatives

While mass spectrometry provides information on molecular weight and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the complete structural elucidation of novel derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. wpmucdn.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For complex derivatives of this compound, two-dimensional (2D) NMR experiments are critical. nih.gov Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. wpmucdn.com HMBC (Heteronuclear Multiple Bond Correlation) experiments establish longer-range correlations between protons and carbons, which is vital for piecing together the complete carbon skeleton and determining the positions of substituents on the aromatic ring. wpmucdn.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The substituted nitrobenzene (B124822) core of the parent compound and its derivatives will show characteristic absorption bands. For example, the nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. nist.gov As the parent compound is modified, IR spectroscopy can confirm the introduction or removal of functional groups by observing the appearance or disappearance of their characteristic peaks, such as the C=O stretch of a ketone or the O-H stretch of an alcohol. nih.gov

Table 2: Spectroscopic Techniques for Structural Elucidation

| Technique | Type of Information Provided | Application in Studying Derivatives |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of hydrogen atoms | Determining the proton framework of the molecule |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃) | Mapping the carbon skeleton of the molecule |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Assembling the complete molecular structure and assigning substituents |

| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups | Confirming chemical transformations and identifying key molecular features |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives and Analogues

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds. Although the crystal structure of this compound has not been explicitly reported in the reviewed literature, analysis of its close analogues and derivatives offers significant insights into the likely solid-state conformation and packing of this compound and its related derivatives.

Detailed crystallographic studies on analogues such as 1-(chloromethyl)-3-nitrobenzene, 1-(bromomethyl)-3-nitrobenzene, and 1-chloro-2-methyl-3-nitrobenzene reveal key structural features that are likely to be shared with the title compound. For instance, the planarity of the benzene (B151609) ring and the orientation of the nitro and halogen substituents are critical parameters determined by X-ray diffraction.

In a study of isomorphous crystals of 1-(chloromethyl)-3-nitrobenzene and 1-(bromomethyl)-3-nitrobenzene, X-ray diffraction experiments were used to determine their anisotropic displacement parameters nih.gov. The crystal structures of both compounds had been previously reported, providing a foundation for more advanced computational and experimental comparisons nih.gov.

An analogue of interest is 1-chloro-2-methyl-3-nitrobenzene, where a methyl group replaces the bromomethyl group. In this compound, the chloro, methyl, and nitro substituents are positioned adjacent to one another on the benzene ring nih.gov. A key finding from the crystallographic analysis is that the mean plane of the nitro group is twisted away from the mean plane of the benzene ring by 38.81 (5)° nih.govresearchgate.net. This steric hindrance-induced torsion is a common feature in ortho-substituted nitrobenzenes. The C—Cl and C—N bond lengths and angles in this analogue are comparable to those found in similar structures nih.gov. The steric interaction between the central methyl group and the neighboring chloro and nitro groups is evidenced by the compression of the N—C3—C4 and Cl—C1—C6 angles to 115.0 (1)° and 116.78 (8)°, respectively, from the ideal 120° for sp² hybridized carbon atoms nih.gov.

Further insights can be gleaned from the crystal structure of another positional isomer, 1-chloro-2-methyl-4-nitrobenzene. This compound crystallizes in the monoclinic space group P 21/n researchgate.net. The molecule is nearly planar, with a dihedral angle of 6.2(3)° between the nitro group and the phenyl ring researchgate.net. Its crystal structure is stabilized by π...π stacking interactions between adjacent benzene rings, C–H...O hydrogen bonds, and close Cl...O contacts researchgate.net.

The table below summarizes the crystallographic data for some analogues of this compound.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1-Chloro-2-methyl-3-nitrobenzene | C₇H₆ClNO₂ | Orthorhombic | Pca2₁ | 7.3061(5) | 13.8392(9) | 14.6799(10) | 90 | 90 | 90 | 1484.29(17) | 8 | nih.gov |

| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P 21/n | 13.5698(8) | 3.7195(3) | 13.5967(8) | 90 | 91.703(3) | 90 | 685.96(10) | 4 | researchgate.net |

These crystallographic studies on closely related molecules provide a robust framework for predicting the solid-state structure of this compound and its derivatives. It is anticipated that the steric crowding from the three adjacent substituents (bromomethyl, chloro, and nitro groups) would lead to a significant torsion angle of the nitro group relative to the benzene ring, similar to what is observed in 1-chloro-2-methyl-3-nitrobenzene. Furthermore, the presence of the bromine and chlorine atoms, along with the nitro group, would likely facilitate various intermolecular interactions, such as halogen bonding and C–H...O hydrogen bonds, which would govern the crystal packing.

Q & A

Q. Purity Optimization :

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves halogenated byproducts .

- HPLC Analysis : Monitor purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How does the steric and electronic interplay of substituents affect regioselectivity in cross-coupling reactions?

Answer:

The compound’s substituents create distinct electronic environments:

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta/para positions relative to itself.

- Bromomethyl : Acts as a moderately electron-withdrawing group (due to C-Br dipole) but provides a steric bulk that hinders ortho positions.

- Chloro Group : Electron-withdrawing but less directive than nitro.

Case Study : In Suzuki-Miyaura coupling, the bromomethyl group is the primary site for Pd-catalyzed cross-coupling. The nitro group’s meta-directing nature and steric hindrance from bromomethyl limit competing reactions at other positions. Optimize with Pd(PPh₃)₄, Na₂CO₃ in DMF/H₂O (80°C, 12 hr) for >85% yield .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H NMR : Key signals include:

- δ 4.8–5.2 ppm (s, 2H, CH₂Br).

- δ 7.5–8.2 ppm (aromatic protons, split into distinct multiplets due to nitro and chloro substituents) .

- ¹³C NMR :

- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹, C-Br stretch at 560–650 cm⁻¹ .

- X-ray Crystallography : Resolves spatial arrangement (e.g., nitro group twisted ~38° from the benzene plane) .

Advanced: How can contradictions in reported reaction yields be resolved?

Answer: Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions. Compare yields in DMF vs. THF .

- Catalyst Loading : Pd-based catalysts vary in efficiency; e.g., Pd(OAc)₂ may give lower yields than PdCl₂(dppf) in cross-couplings .

- Temperature Control : Exothermic nitration requires strict cooling (0–5°C) to avoid byproducts like dinitro derivatives .

Q. Methodological Fixes :

- Use in situ FTIR to monitor reaction progress.

- Perform DOE (Design of Experiments) to optimize parameters like temperature, catalyst ratio, and solvent .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Skin/eye irritant (R36/37/38); harmful if inhaled (R26/27/28) .

- Handling :

- Use PPE (nitrile gloves, goggles, fume hood).

- Avoid contact with reducing agents (risk of exothermic decomposition).

- Storage : In amber glass under inert gas (N₂/Ar) at 2–8°C to prevent bromine loss .

Advanced: How is this compound utilized in synthesizing pharmacologically active intermediates?

Answer:

Example Application : Synthesis of kinase inhibitors:

Cross-Coupling : React with boronic acids (e.g., pyridinylboronic acid) to form biaryl motifs.

Nucleophilic Substitution : Replace Br with amines (e.g., piperazine) to introduce basicity.

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to NH₂, enabling further functionalization .

Case Study : A 2022 study achieved 72% yield in a Buchwald-Hartwig amination using t-BuONa, XPhos Pd G3, and 24 hr reflux in toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.